molecular formula C14H13BrClN3O3S B5002110 2-[(4-bromophenyl)sulfonyl-methylamino]-N-(5-chloropyridin-2-yl)acetamide

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(5-chloropyridin-2-yl)acetamide

Cat. No.: B5002110
M. Wt: 418.7 g/mol
InChI Key: USLDCHNDPRDEKC-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(5-chloropyridin-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a combination of bromophenyl, sulfonyl, methylamino, and chloropyridinyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)sulfonyl-methylamino]-N-(5-chloropyridin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the bromophenyl sulfonyl intermediate: This step involves the sulfonylation of 4-bromophenyl with a suitable sulfonyl chloride in the presence of a base such as pyridine.

    Introduction of the methylamino group: The intermediate is then reacted with methylamine under controlled conditions to introduce the methylamino group.

    Coupling with chloropyridinyl acetamide: Finally, the product is coupled with 5-chloropyridin-2-yl acetamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(5-chloropyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(5-chloropyridin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfonyl-methylamino]-N-(5-chloropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(5-chloropyridin-2-yl)acetamide
  • 2-[(4-bromophenyl)sulfonyl-ethylamino]-N-(5-chloropyridin-2-yl)acetamide
  • 2-[(4-bromophenyl)sulfonyl-methylamino]-N-(3-chloropyridin-2-yl)acetamide

Uniqueness

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(5-chloropyridin-2-yl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its bromophenyl and chloropyridinyl groups contribute to its versatility in various chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(5-chloropyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClN3O3S/c1-19(23(21,22)12-5-2-10(15)3-6-12)9-14(20)18-13-7-4-11(16)8-17-13/h2-8H,9H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLDCHNDPRDEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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